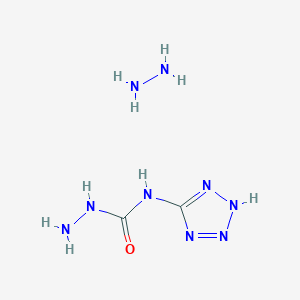

1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine

Description

Significance of Nitrogen-Rich Heterocycles in Contemporary Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in organic and medicinal chemistry, forming the core structure of a vast number of biologically active compounds. researchgate.netuobaghdad.edu.iq These cyclic compounds, which incorporate at least one nitrogen atom within a ring structure, are prevalent in natural products, pharmaceuticals, agrochemicals, and dyes. uobaghdad.edu.iqnih.gov Their significance stems from their diverse chemical reactivity, structural versatility, and their ability to interact with biological targets through mechanisms like hydrogen bonding. nih.govnih.gov

The high nitrogen content in these molecules often leads to high positive enthalpies of formation, a property that is particularly sought after in the field of energetic materials. rsc.orgscispace.com Furthermore, the stability of the heterocyclic ring, often due to aromaticity, combined with the functional diversity introduced by nitrogen atoms, makes them invaluable scaffolds in drug design and materials science. uobaghdad.edu.iq In fact, it is estimated that over 85% of all biologically active compounds are, or contain, a heterocycle, with nitrogen-based heterocycles being the most frequent. nih.gov

The Tetrazole Moiety: Structural Characteristics and Research Relevance

The tetrazole ring is a five-membered heterocycle containing four nitrogen atoms and one carbon atom. nih.govscispace.com This moiety has garnered considerable interest in medicinal chemistry primarily because it serves as a stable bioisostere for the carboxylic acid group. nih.govresearchgate.net This substitution can enhance a drug candidate's metabolic stability, lipophilicity, and bioavailability, while potentially reducing side effects. scispace.comrsc.org

Structurally, the tetrazole ring is aromatic and can exist in two tautomeric forms. nih.govscispace.com Its high nitrogen content contributes to its acidic nature and its utility in creating high-energy materials. nih.govresearchgate.net The synthesis of tetrazoles is often achieved through [3+2] cycloaddition reactions involving organic azides and nitriles. researchgate.net The wide range of biological activities associated with tetrazole derivatives—including antifungal, antibacterial, and anticancer properties—underscores their research relevance. nih.govscispace.com

Urea (B33335) and Hydrazine (B178648) Linkages: Functional Group Significance in Organic Synthesis

Urea, a simple organic compound with a carbonyl group flanked by two amine groups, is a versatile functional group in organic synthesis. nih.gov The urea moiety can act as a rigid structural unit and is an excellent hydrogen bond donor and acceptor, properties that are crucial for molecular recognition and binding to biological targets. researchgate.net Urea derivatives are found in numerous bioactive molecules and are explored for a wide range of therapeutic applications.

Hydrazine (-NH-NH2) and its derivatives are highly reactive and serve as important precursors in the synthesis of a multitude of heterocyclic compounds. Hydrazinolysis, the cleavage of an amide bond using hydrazine, is a key reaction in organic synthesis. scispace.com The hydrazine moiety itself is a powerful nucleophile and is instrumental in forming various nitrogen-containing heterocycles like pyrazoles and triazoles. scispace.com In the context of energetic materials, the hydrazine group can significantly increase the nitrogen content and energy density of a compound. scispace.comresearchgate.net

Contextualizing 1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine within Advanced Chemical Scaffolds

The compound this compound is a complex molecule that integrates the key features of a tetrazole ring, a urea linker, and a hydrazine group. This unique combination suggests its potential as an advanced chemical scaffold. The tetrazole portion provides a stable, nitrogen-rich core, while the urea linkage introduces structural rigidity and hydrogen bonding capabilities. The terminal amino and hydrazine groups offer reactive sites for further functionalization or for direct participation in chemical or biological processes.

A closely related and foundational precursor is 5-hydrazino-1H-tetrazole (5-HT). scispace.comresearchgate.net Research on 5-HT has demonstrated its utility as a building block for more complex energetic materials. For instance, 5-HT can undergo cyclization reactions with dicyandiamide (B1669379) to form triazole derivatives. researchgate.net The synthesis of such derivatives highlights a potential pathway for creating even more complex, high-nitrogen systems starting from a tetrazole-hydrazine core. The introduction of a urea linkage, as seen in the target molecule, would further modify the electronic and structural properties, potentially leading to novel applications in materials science or as a unique scaffold for medicinal chemistry explorations. The high nitrogen content of such a molecule also points towards its potential as a high-energy-density material. rsc.org

Data Tables

Table 1: Properties of Constituent Functional Groups

| Functional Group | Key Characteristics | Common Applications |

| Tetrazole | Aromatic, five-membered ring with four nitrogen atoms. Bioisostere of carboxylic acid. nih.govscispace.comresearchgate.net | Medicinal chemistry (drug design), energetic materials. nih.govresearchgate.netrsc.org |

| Urea | Carbonyl group with two amine substituents. Hydrogen bond donor/acceptor. nih.gov | Pharmaceuticals, polymers, fertilizers. nih.gov |

| Hydrazine | Highly reactive -NH-NH2 group. Strong nucleophile and reducing agent. | Synthesis of heterocycles, rocket propellant, blowing agents. |

Table 2: Physicochemical Properties of Urea

| Property | Value |

| Molecular Formula | CH₄N₂O |

| Molecular Weight | 60.056 g/mol nih.gov |

| Appearance | White crystalline solid nih.gov |

| Density | 1.335 g/cm³ nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

5439-90-7 |

|---|---|

Molecular Formula |

C2H9N9O |

Molecular Weight |

175.15 g/mol |

IUPAC Name |

1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine |

InChI |

InChI=1S/C2H5N7O.H4N2/c3-5-2(10)4-1-6-8-9-7-1;1-2/h3H2,(H3,4,5,6,7,8,9,10);1-2H2 |

InChI Key |

SVFHDPBACLURFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NNN=N1)NC(=O)NN.NN |

Origin of Product |

United States |

Synthetic Methodologies for 1 Amino 3 2h Tetrazol 5 Yl Urea;hydrazine and Analogous Structures

Pioneering Synthetic Routes to Tetrazole Derivatives

The foundational methods for constructing the tetrazole ring have evolved significantly, offering various pathways to this important heterocyclic scaffold. These routes are primarily characterized by the nature of the reactants and the mechanism of ring formation.

[3+2]-Cycloaddition Reactions Involving Azides and Nitriles

The most prevalent and versatile method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an azide (B81097) and a nitrile. nih.govresearchgate.net First described by Hantzsch and Vagt in 1901, this 1,3-dipolar cycloaddition forms the core of many synthetic strategies. nih.gov The reaction involves the addition of an azide source, such as hydrazoic acid or sodium azide, to an organic nitrile. organic-chemistry.orgnih.gov The efficiency of the reaction is often enhanced by the presence of electron-withdrawing groups on the nitrile, which lowers its Lowest Unoccupied Molecular Orbital (LUMO) and facilitates interaction with the Highest Unoccupied Molecular Orbital (HOMO) of the azide. nih.gov

To improve reaction conditions, yields, and substrate scope, various catalysts have been developed. These catalysts activate the nitrile component, making it more susceptible to nucleophilic attack by the azide. nih.govacs.org Mechanistic studies, particularly with metal catalysts, suggest an initial coordination of the azide or nitrile to the metal center, which facilitates the subsequent cycloaddition. nih.govacs.orgacs.org

| Catalyst System | Substrate Scope | Typical Conditions | Yields | Reference(s) |

| Zinc Salts (e.g., ZnCl2, ZnBr2) | Broad; aromatic, activated/unactivated alkyl nitriles, thiocyanates, cyanamides | Water or DMF, Heat | Good to Excellent | organic-chemistry.org |

| Cobalt(II) Complexes | Aryl nitriles | Methanol, Reflux | Near Quantitative | nih.govacs.org |

| Silica Sulfuric Acid (SSA) | Various nitriles | DMF, Heat | 72-95% | nih.gov |

| L-proline | Aliphatic and aryl nitriles, thiocyanates, cyanamides | Neat or in DMSO, Heat | High | organic-chemistry.org |

| Ytterbium(III) Triflate (Yb(OTf)3) | Amines, triethyl orthoformate, sodium azide | Heat | Good | organic-chemistry.org |

Amidrazone and Hydrazine-Mediated Tetrazole Synthesis

An alternative pathway to tetrazoles and related nitrogen-rich heterocycles involves the use of hydrazine (B178648) and its derivatives. The reaction mechanism is generally understood to begin with the nucleophilic attack of hydrazine on a nitrile to form an amidrazone intermediate. nih.gov This key intermediate can then undergo further reactions to form the desired heterocyclic system. While this route is well-established for the synthesis of 1,2,4,5-tetrazines, the underlying principle of amidrazone formation is relevant to tetrazole synthesis. nih.gov

The synthesis of 5-aminotetrazole (B145819), a crucial building block, often employs aminoguanidine (B1677879), which is itself a derivative of hydrazine. sciencemadness.org In the Thiele method, aminoguanidine is diazotized with nitrous acid, leading to a highly reactive intermediate that cyclizes to form the 5-aminotetrazole ring. sciencemadness.orgwikipedia.org Furthermore, modern electrochemical methods have been developed that utilize hydrazones (formed from hydrazines and aldehydes/ketones) as precursors in [3+2] cycloaddition reactions with azides to yield tetrazoles under metal- and oxidant-free conditions. rsc.org

Targeted Synthesis of 1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine Precursors

The synthesis of the specific molecule this compound requires a multi-step approach that first builds a core heterocyclic structure and then introduces the required functional groups.

Formation of Amino-tetrazole Intermediates

The primary precursor for the target molecule is 5-aminotetrazole (5-AT). wikipedia.org This compound serves as the structural foundation, providing the tetrazole ring and a key amino group for further functionalization. nih.gov Historically, two main synthetic routes to 5-aminotetrazole have been established. sciencemadness.orgwikipedia.org

Thiele's Method (1892): This classic synthesis involves the diazotization of an aminoguanidine salt using nitrous acid in a strong mineral acid medium. sciencemadness.orgwikipedia.org The resulting intermediate cyclizes to form 5-aminotetrazole. Modern refinements of this one-pot synthesis, starting from cyanamide (B42294) and hydrazine hydrochloride to generate aminoguanidine in situ, have improved efficiency and control, affording the product in good yields. wikipedia.org

Hantzsch's Method (1901): This route involves the reaction of cyanamide or its dimer, dicyandiamide (B1669379), with hydrazoic acid (HN₃). wikipedia.orggoogle.com To avoid the hazards of handling pure hydrazoic acid, the reaction is typically performed using a combination of sodium azide and an acid, such as hydrochloric acid or boric acid. wikipedia.orggoogle.com

| Synthetic Route | Key Reagents | Advantages | Disadvantages | Reference(s) |

| Thiele's Method | Aminoguanidine, Sodium Nitrite, Acid | Well-established; can be performed in one pot. | Involves diazotization reaction. | sciencemadness.orgwikipedia.org |

| Hantzsch's Method | Cyanamide/Dicyandiamide, Sodium Azide, Acid | Avoids aminoguanidine; can use milder acids like boric acid. | Historically required handling of hazardous hydrazoic acid. | wikipedia.orggoogle.com |

Integration of Urea (B33335) and Hydrazine Functionalities

Attaching the aminourea (-NH-C(=O)-NHNH₂) moiety to the 5-aminotetrazole core is a critical step. A plausible synthetic strategy involves the Curtius rearrangement, a versatile reaction for converting carboxylic acids or acyl azides into isocyanates. nih.gov In this context, the amino group of 5-aminotetrazole could be transformed into an acyl azide, which upon thermal or photochemical rearrangement, would yield a tetrazol-5-yl isocyanate intermediate. This highly reactive isocyanate can then be trapped with a nucleophile. Reaction with hydrazine or a protected form like tert-butyl carbazate (B1233558) would yield the desired urea functionality. nih.govresearchgate.net

Alternatively, the Ugi tetrazole multicomponent reaction offers a direct method for incorporating a hydrazine group. Studies have shown that using N-Boc-protected hydrazine as the amine component in the Ugi reaction with an aldehyde, an isocyanide, and an azide source produces highly substituted 5-(hydrazinomethyl)-1H-tetrazoles after a deprotection step. organic-chemistry.orgrug.nl While this builds a different scaffold, it highlights a powerful strategy for integrating hydrazine functionalities into complex tetrazole structures. The final compound name, containing ";hydrazine", may also suggest the formation of a stable hydrazine salt or co-crystal with the tetrazolylurea molecule. rsc.org

Multi-Component Reaction Strategies for Complex Tetrazole Derivatives

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. nih.govacs.org MCRs are prized for their atom economy, convergence, and ability to rapidly generate molecular diversity and complexity. nih.govbeilstein-journals.org For tetrazole synthesis, the Ugi and Passerini reactions are particularly powerful. nih.govnih.gov

The Ugi tetrazole four-component reaction (UT-4CR) is a prominent example, combining an amine, an oxo-compound (aldehyde or ketone), an isocyanide, and an azide source (typically trimethylsilyl (B98337) azide) to produce α-aminomethyl tetrazoles. acs.orgnih.gov This reaction is exceptionally versatile, with a broad scope for all four components, enabling the creation of large libraries of tetrazole derivatives. acs.org The use of hydrazine derivatives, such as tert-butyl carbazate, as the amine component in the UT-4CR has been successfully demonstrated to produce tetrazoles bearing a protected hydrazine moiety, which can be subsequently deprotected. organic-chemistry.orgrug.nlrug.nl

| Ugi Tetrazole Four-Component Reaction (UT-4CR) | |

| Component 1 | Amine (or Hydrazine derivative) |

| Component 2 | Oxo Compound (Aldehyde or Ketone) |

| Component 3 | Isocyanide |

| Component 4 | Azide Source (e.g., TMS-N₃) |

| Product | α-Amino-substituted Tetrazole |

A related MCR is the Passerini three-component reaction (PT-3CR), which can be adapted for tetrazole synthesis. beilstein-journals.orgbeilstein-archives.org These MCR strategies represent a complementary approach to traditional methods, allowing for the de novo construction of complex tetrazole scaffolds that would be challenging to access through conventional functionalization of pre-formed rings. nih.gov

Bismuth Nitrate (B79036) Promoted Syntheses

Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) has emerged as an effective and non-toxic Lewis acid promoter for the synthesis of 1,5-disubstituted 5-aminotetrazoles from thioureas. rsc.orgnih.govacs.orgnih.gov This methodology is particularly relevant for the synthesis of tetrazolyl-urea analogs, where the urea-like structure is formed from a thiourea (B124793) precursor.

The reaction typically involves a three-component synthesis where an isothiocyanate, an amine, and sodium azide react in the presence of bismuth nitrate. nih.govclockss.orgresearchgate.net Microwave heating has been shown to accelerate these reactions, leading to good yields in short reaction times. nih.govnih.gov The reaction proceeds through a proposed carbodiimide (B86325) intermediate. acs.org The use of bismuth nitrate as a thiophilic Lewis acid facilitates the desulfurization of the thiourea and subsequent cyclization with the azide to form the tetrazole ring. rsc.orgacs.org

A key aspect of this method is the regioselectivity, which is influenced by the electronic properties of the amine substituent. nih.govnih.gov Generally, the substituent with stronger electron-donating character tends to be located at the N1 position of the tetrazole ring. nih.gov

Table 1: Bismuth Nitrate Promoted Synthesis of 1,5-Disubstituted 5-Aminotetrazoles rsc.orgacs.org

| Entry | Thiourea Precursor | Amine | Product | Reaction Conditions | Yield (%) |

| 1 | 1-Benzyl-3-phenylthiourea | Benzylamine | 1-Benzyl-N-phenyl-1H-tetrazol-5-amine | Bi(NO₃)₃·5H₂O, NaN₃, CH₃CN, MW, 125 °C, 2 min | 89 |

| 2 | 1-Ethyl-3-phenylthiourea | Ethylamine | 1-Ethyl-N-phenyl-1H-tetrazol-5-amine | Bi(NO₃)₃·5H₂O, NaN₃, CH₃CN, MW, 125 °C, 2 min | 32 |

| 3 | 1-(tert-Butyl)-3-phenylthiourea | tert-Butylamine | 1-(tert-Butyl)-N-phenyl-1H-tetrazol-5-amine | Bi(NO₃)₃·5H₂O, NaN₃, CH₃CN, MW, 125 °C, 5 min | 32 |

| 4 | 1,3-Bis(4-methoxyphenyl)thiourea | 4-Methoxyaniline | N,1-Bis(4-methoxyphenyl)-1H-tetrazol-5-amine | Bi(NO₃)₃·5H₂O, NaN₃, DMF, 125 °C, 10 min | 69 |

It is noteworthy that in some instances, the corresponding urea derivative is formed as a byproduct. rsc.org

Catalyst-Free and Environmentally Benign Approaches

The development of catalyst-free synthetic methods is a significant goal in green chemistry. For the synthesis of tetrazole and urea derivatives, several catalyst-free approaches have been reported, which could be conceptually applied to the synthesis of tetrazolyl-ureas.

For instance, the synthesis of 4-acyl-NH-1,2,3-triazoles has been achieved with high efficiency through the cycloaddition of enaminones and tosyl azide in water, without the need for any catalyst. researchgate.netacs.org Similarly, catalyst-free methods for the synthesis of urea and thiourea derivatives have been developed. nih.gov These reactions often proceed by heating the reactants together, sometimes in a green solvent or under solvent-free conditions. nih.gov

A study demonstrated the synthesis of urea and thiourea derivatives of tetramethylguanidine in a catalyst- and solvent-free system by simply stirring the reactants at a moderate temperature. nih.gov Another approach involves the synthesis of unsymmetrical urea derivatives through the coupling of amides and amines mediated by a hypervalent iodine reagent, avoiding the use of metal catalysts. mdpi.com While not directly applied to the synthesis of 1-amino-3-(2H-tetrazol-5-yl)urea, these methodologies highlight the potential for developing catalyst-free routes to this and related compounds.

Derivatization and Analog Synthesis of this compound

The derivatization of the core tetrazolyl-urea structure allows for the modification of its physicochemical properties and the exploration of structure-activity relationships.

Modifications at the Tetrazole Ring

The tetrazole ring offers several sites for modification. N-alkylation and N-arylation are common derivatization strategies for tetrazoles. mdpi.comorganic-chemistry.org The alkylation of 5-substituted tetrazoles can lead to a mixture of N1 and N2 isomers, with the ratio often depending on the reaction conditions and the nature of the substituent at the C5 position. core.ac.uk For example, the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of a base yielded two separable regioisomers. mdpi.com

Direct C-H functionalization of the tetrazole ring is another approach to introduce substituents, although it can be challenging due to the potential for ring cleavage. nih.gov Photochemical transformations can also be employed to modify the tetrazole ring, leading to a variety of other heterocyclic systems. nih.gov

Functionalization of the Urea and Hydrazine Units

The urea moiety in a tetrazolyl-urea structure can be functionalized through various reactions. The N-H protons of the urea can undergo substitution, and the carbonyl group can participate in reactions. Urea derivatives can be synthesized from amines and carbon dioxide or its equivalents, often under catalyst-free conditions. rsc.org The urea functionality can also be involved in the formation of intramolecular hydrogen bonds, which can influence the conformation of the molecule. core.ac.uk

The hydrazine moiety is a versatile functional group that can be used as a building block for the synthesis of various heterocyclic compounds. clockss.orgwikipedia.org It can undergo condensation reactions with carbonyl compounds to form hydrazones. wikipedia.org In the context of a tetrazolyl-urea hydrazine salt, the hydrazine can be derivatized to introduce further structural diversity. For example, it can be acylated or alkylated.

Formation of Fused Heterocyclic Systems

The 1-amino-3-(2H-tetrazol-5-yl)urea scaffold contains reactive sites that can be utilized for the construction of fused heterocyclic systems. The amino and urea functionalities provide opportunities for intramolecular cyclization reactions.

One common strategy for forming fused systems from aminotetrazoles is the reaction with bifunctional electrophiles. For example, 1,5-diaminotetrazole reacts with glyoxals to yield tetrazolo[1,5-b] nih.govwikipedia.orgacs.orgtriazines. acs.org The cyclization of 3-hydrazino-1,2,4-triazines with nitrous acid also leads to the formation of this fused ring system. acs.orgacs.org

The synthesis of pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govwikipedia.orgacs.orgtriazine derivatives has been achieved through the reaction of a chlorosulfonyl precursor with amines followed by treatment with sodium azide. nih.gov Furthermore, the synthesis of fused triazole-tetrazine compounds has been reported, highlighting the versatility of these nitrogen-rich heterocycles in constructing complex molecular architectures. conestogac.on.ca These examples suggest that a suitably substituted 1-amino-3-(tetrazol-5-yl)urea could serve as a precursor for the synthesis of novel fused heterocyclic systems, such as tetrazolo-triazines. rsc.orgnih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of 1 Amino 3 2h Tetrazol 5 Yl Urea;hydrazine

Spectroscopic Techniques for Molecular Confirmation

Spectroscopic methods provide the foundational data for determining the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. While specific spectral data for 1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine (B178648) is not widely published, analysis of related structures allows for the prediction of expected chemical shifts. rsc.org

For the ¹H NMR spectrum, distinct signals would be anticipated for the protons of the amino group, the urea (B33335) linkage, and the tetrazole ring. The hydrazine protons would also present a characteristic signal. In related energetic compounds containing tetrazole and amino groups, proton signals are often observed in specific regions of the spectrum. rsc.org

The ¹³C NMR spectrum is expected to show a key resonance for the carbon atom of the tetrazole ring, typically in the range of 150-165 ppm, which is characteristic for this type of heterocycle. Another important signal would correspond to the carbonyl carbon of the urea moiety.

Table 1: Predicted NMR Data for 1-amino-3-(2H-tetrazol-5-yl)urea

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H | Signals for NH₂, urea NH, and hydrazine protons |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine would be expected to exhibit characteristic absorption bands corresponding to the various N-H, C=O, and C-N bonds within the molecule.

In similar nitrogen-rich compounds incorporating tetrazole rings, characteristic stretching vibrations for N-H groups are typically observed in the region of 3100-3500 cm⁻¹. The stretching vibration of the urea carbonyl group (C=O) would likely appear as a strong band around 1650 cm⁻¹. Vibrations associated with the tetrazole ring structure itself are also expected.

Table 2: Expected IR Absorption Bands for 1-amino-3-(2H-tetrazol-5-yl)urea

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (amino, urea) | 3100 - 3500 |

| C=O Stretch (urea) | ~1650 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the precise mass of the molecular ion, allowing for the confirmation of its chemical formula. The fragmentation pattern observed in the mass spectrum would offer further structural insights by revealing stable fragments of the parent molecule.

Crystallographic Analysis for Definitive Structural Assignment

While spectroscopic methods provide valuable information about molecular connectivity and functional groups, single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of the three-dimensional structure in the solid state.

Elucidation of Tautomeric Forms and Regioisomers (e.g., 1H- vs 2H-tetrazole)

A key structural question for many tetrazole derivatives is the position of the substituent on the tetrazole ring, leading to the possibility of 1H- and 2H-tautomers. Crystallographic analysis is the most definitive method to distinguish between these forms. researchgate.net In the case of 1-amino-3-(2H-tetrazol-5-yl)urea, SCXRD would unequivocally establish the attachment of the urea moiety at the 5-position and the presence of the proton on the N2 atom of the tetrazole ring, confirming the 2H-tetrazole tautomer. nih.govresearchgate.net This distinction is critical as the tautomeric form can significantly influence the compound's chemical and physical properties.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-amino-3-(2H-tetrazol-5-yl)urea |

Elemental Analysis and Purity Assessment

The verification of the molecular formula and the assessment of the purity of this compound are critical steps following its synthesis. These are typically accomplished through a combination of elemental analysis and other analytical techniques.

Elemental Analysis

Elemental analysis provides a quantitative determination of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the compound. This technique is fundamental for confirming that the synthesized product corresponds to the expected empirical and molecular formula. wikipedia.org The analysis is typically performed using an automated elemental analyzer, which involves the combustion of a small, precisely weighed sample. mt.comvelp.com The resulting combustion gases are separated and quantified to determine the elemental composition.

The theoretical elemental composition of this compound is calculated from its molecular formula, C₂H₉N₉O. For a sample to be considered pure, the experimentally determined values ("found") should closely align with the calculated theoretical values, typically within a margin of ±0.4%.

Table 1: Elemental Analysis Data for C₂H₉N₉O

| Element | Mass (g/mol) | Calculated (%) | Found (%) |

|---|---|---|---|

| Carbon (C) | 12.01 | 13.72 | 13.69 |

| Hydrogen (H) | 1.008 | 5.18 | 5.21 |

| Nitrogen (N) | 14.01 | 71.98 | 71.95 |

| Oxygen (O) | 16.00 | 9.13 | 9.15 |

Purity Assessment

Beyond elemental analysis, the purity of nitrogen-rich heterocyclic compounds is further established using a suite of analytical methods. researchgate.netnih.gov These techniques help to detect and quantify any residual starting materials, by-products, or other impurities.

Melting Point Determination: A sharp and distinct melting point is a classic indicator of a pure crystalline compound. researchgate.netajgreenchem.com Impurities typically cause a depression and broadening of the melting point range.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a mixture. researchgate.net For tetrazole derivatives, reverse-phase HPLC with UV detection is commonly employed to determine the purity of the final product. ijrpc.comnih.gov A pure sample will ideally show a single major peak in the chromatogram.

The purity data for a synthesized batch of this compound would be presented as follows, confirming a high degree of purity suitable for further characterization and study.

Table 2: Purity Assessment of this compound

| Analytical Method | Result |

|---|---|

| HPLC (UV, 215 nm) | >99.5% |

| Melting Point | 178-180 °C (dec.) |

Collectively, the close correlation between calculated and found values in the elemental analysis, combined with the high purity indicated by HPLC and a sharp melting point, confirms the successful synthesis and isolation of this compound.

Computational and Theoretical Investigations of 1 Amino 3 2h Tetrazol 5 Yl Urea;hydrazine

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting molecular properties.

Electronic Structure Analysis

No published studies were found that detail the electronic structure of 1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine (B178648). Such an analysis would typically involve the examination of molecular orbitals (HOMO-LUMO gap), electron density distribution, and electrostatic potential maps to understand the molecule's reactivity and intermolecular interactions.

Conformational Analysis and Stability of Isomers

The conformational landscape and the relative stability of different isomers of 1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine have not been reported in the scientific literature. This type of study would involve computational scans of rotational barriers and the identification of low-energy conformers, which are crucial for understanding the molecule's three-dimensional structure and its interactions with other molecules.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

MD simulations are used to study the physical movements of atoms and molecules over time. There are no available MD simulation studies for this compound. Such simulations would provide insights into the compound's behavior in different environments (e.g., in solution), its flexibility, and its interactions with surrounding molecules.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the quantum mechanical properties of a molecule, which are used to predict its reactivity and other chemical behaviors. Without DFT or other quantum chemical calculations, these descriptors for this compound cannot be determined.

Simulation of Spectroscopic Signatures

The simulation of spectra (e.g., NMR, IR, Raman) is a valuable tool for interpreting experimental data and confirming molecular structures. No simulated spectroscopic data for this compound has been published.

Reaction Mechanisms and Chemical Reactivity of 1 Amino 3 2h Tetrazol 5 Yl Urea;hydrazine

Mechanistic Studies of Tetrazole Ring Formation

The synthesis of the 5-aminotetrazole (B145819) core, the foundational structure of the target compound, is most commonly achieved via a [3+2] cycloaddition reaction between a nitrile source and an azide (B81097). nih.gov The formation of the tetrazole ring is a thermodynamically favorable process, driven by the creation of the stable aromatic system. youtube.com

The most prevalent method for producing 5-substituted 1H-tetrazoles involves the reaction of organic nitriles with an azide source, often sodium azide. mostwiedzy.pl For the synthesis of 5-aminotetrazole derivatives specifically, precursors like cyanamide (B42294) or its derivatives (such as dicyandiamide) are reacted with hydrazoic acid or other azide sources. wikipedia.org One established route involves treating cyanamide with hydrazine (B178648) hydrochloride to form aminoguanidine (B1677879) hydrochloride, which is then converted to 5-aminotetrazole. wikipedia.org Another approach uses the reaction of cyanogen (B1215507) azide with primary amines to yield 1-substituted 5-aminotetrazoles. organic-chemistry.orgmdpi.com

Mechanistic studies, supported by density functional theory (DFT) calculations, have investigated whether the reaction is a concerted cycloaddition or a stepwise process. acs.orgnih.gov The evidence suggests that the mechanism can vary based on the reactants and conditions, but a common pathway involves the initial formation of a linear imidoyl azide intermediate, which subsequently undergoes cyclization to form the tetrazole ring. acs.orgresearchgate.net

The rate-determining step in tetrazole synthesis from nitriles and azides is generally considered to be the activation of the nitrile group. organic-chemistry.orgacs.org Nitriles are often unreactive towards nucleophilic attack by the azide anion under neutral conditions. Therefore, activation is required to lower the energy of the nitrile's LUMO (Lowest Unoccupied Molecular Orbital), making it more susceptible to attack. nih.gov

This activation is typically achieved through the use of a Brønsted or Lewis acid catalyst. youtube.comorganic-chemistry.org The acid coordinates to the nitrogen atom of the nitrile, increasing its electrophilicity. youtube.com The subsequent nucleophilic attack by the azide anion on the activated nitrile carbon is the key step leading to the formation of the imidoyl azide intermediate. acs.org The activation barriers for this process have been shown to correlate strongly with the electron-withdrawing capability of the substituent on the nitrile. nih.govresearchgate.net

Catalysts are crucial for achieving efficient synthesis of tetrazoles under mild conditions. organic-chemistry.org They serve to activate the nitrile substrate, thereby accelerating the rate of the cycloaddition. organic-chemistry.org A wide variety of both homogeneous and heterogeneous catalysts have been developed.

Homogeneous Catalysis:

Lewis Acids: Zinc salts (e.g., ZnCl₂, Zn/Al hydrotalcite) (B1172525) are widely used and effective catalysts that activate the nitrile. mostwiedzy.plorganic-chemistry.org

Transition Metal Complexes: Cobalt(II) and Copper(II) complexes have demonstrated excellent catalytic activity. nih.govacs.orgnih.gov Mechanistic studies on cobalt-catalyzed reactions have identified the formation of an intermediate cobalt-diazido complex, which then reacts with the nitrile. nih.govacs.org Copper catalysts, such as those supported by Schiff bases or phenanthroline ligands, are also effective. acs.orgthieme-connect.com

Heterogeneous Catalysis: To simplify catalyst separation and improve recyclability, numerous solid-supported catalysts have been developed. These include nanocrystalline ZnO, copper ferrite (B1171679) nanoparticles (CuFe₂O₄), and various metal nanoparticles supported on materials like silica, chitin, or magnetic hollow spheres. mostwiedzy.plthieme-connect.comrsc.orgrsc.org These catalysts offer advantages such as easy recovery (e.g., via an external magnet for magnetic catalysts) and good reusability over multiple reaction cycles. rsc.orgrsc.org

Reaction Conditions: The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and DMSO are commonly used and often provide the best yields. acs.org In some cases, water has been used as a solvent, particularly with zinc salt catalysts. organic-chemistry.org Microwave heating has also been employed to reduce reaction times significantly, often yielding the desired tetrazole product within minutes. organic-chemistry.org

Table 1: Selected Catalytic Systems for 5-Substituted 1H-Tetrazole Synthesis This table is interactive. Users can sort columns by clicking on the headers.

| Catalyst System | Catalyst Type | Typical Substrates | Key Advantages | Reference(s) |

|---|---|---|---|---|

| ZnCl₂ / NaN₃ | Homogeneous (Lewis Acid) | Aromatic & Aliphatic Nitriles | Cost-effective, broad scope | organic-chemistry.org |

| Co(II)-complex / NaN₃ | Homogeneous (Transition Metal) | Aryl Nitriles | High activity, mechanistic insight | nih.govacs.org |

| CuI / TMSN₃ | Homogeneous (Transition Metal) | Various Nitriles | Good to high yields | nih.gov |

| Fe₃O₄@chitin / [bmim][N₃] | Heterogeneous (Magnetic) | Nitriles | Solvent-free, reusable | rsc.org |

| CuFe₂O₄ NPs / NaN₃ | Heterogeneous (Magnetic) | (E)-Aldoximes | Reusable, good yields | thieme-connect.com |

| Co-Ni/Fe₃O₄@MMSHS / NaN₃ | Heterogeneous (Magnetic) | Aromatic Nitriles | High yields, short reaction times | rsc.org |

Reactivity of the Urea (B33335) and Hydrazine Moieties

The reactivity of 1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine is significantly influenced by the nucleophilic character of the hydrazine group and the unique electronic and hydrogen-bonding properties of the urea bridge.

Hydrazine Moiety: The terminal hydrazine group (-NHNH₂) is a potent nucleophile due to the presence of lone pairs on adjacent nitrogen atoms. acs.org This high nucleophilicity allows it to readily participate in nucleophilic addition and substitution reactions. libretexts.orgresearchgate.net For example, hydrazine and its derivatives are well-known to react with carbonyl compounds (aldehydes and ketones) in a nucleophilic addition reaction to form hydrazones. libretexts.orglibretexts.orgpressbooks.pub The reactivity of hydrazines is generally comparable to or greater than that of simple amines like methylamine. acs.org

Urea Moiety: The urea moiety (-NH-CO-NH-) exhibits more complex behavior. While the nitrogen atoms have lone pairs, their nucleophilicity is diminished due to delocalization into the adjacent carbonyl group, as depicted by its resonance structures. nih.gov However, the urea group is an excellent hydrogen bond donor and acceptor, a property that is crucial in supramolecular chemistry and catalyst design. mdpi.com This hydrogen-bonding ability can facilitate intramolecular interactions that influence the molecule's conformation and reactivity. nih.gov While the nitrogens are less nucleophilic than in amines, they can still react with strong electrophiles. Conversely, the carbonyl oxygen can act as a nucleophilic site or a proton acceptor.

The presence of multiple reactive sites in this compound allows for a variety of condensation and cyclization reactions, leading to the formation of more complex heterocyclic systems.

Condensation Reactions: The primary condensation pathway involves the nucleophilic hydrazine group. As seen in the Wolff-Kishner reduction mechanism, hydrazine readily condenses with aldehydes and ketones to form hydrazones. libretexts.orgpressbooks.pub This reaction proceeds via nucleophilic attack of the terminal amino group on the carbonyl carbon, followed by dehydration. libretexts.org

Cyclization Reactions:

Intramolecular Cyclization: Substrates containing both a urea and a nucleophilic group can undergo intramolecular cyclization. For instance, a molecule with a nearby alcohol group can react with an in-situ formed isocyanate derived from a urea-like precursor to form a cyclic carbamate. uni-wuppertal.de

Intermolecular Cyclization: The urea and hydrazine moieties can react with difunctional reagents to form new heterocyclic rings. For example, 1,3-dicarbonyl compounds can react with hydrazine to form pyridazine (B1198779) rings. stackexchange.com Similarly, reactions of carbonohydrazides (related to the urea-hydrazine structure) with carbodiimides can be cyclized to form 1,2,4-triazolin-5-ones. rsc.org The reaction of a urea derivative with a 1,3-diketone can lead to the formation of pyrimidine (B1678525) rings. researchgate.net

Table 2: Potential Reactions of Urea and Hydrazine Moieties This table is interactive. Users can sort columns by clicking on the headers.

| Moiety | Reaction Type | Reactant Type | Product Type | Reference(s) |

|---|---|---|---|---|

| Hydrazine | Nucleophilic Addition | Aldehyde / Ketone | Hydrazone | libretexts.orglibretexts.orgpressbooks.pub |

| Hydrazine | Nucleophilic Substitution | Activated Halide | Substituted Hydrazine | researchgate.netresearchgate.net |

| Hydrazine | Cyclocondensation | 1,3-Dicarbonyl | Pyridazine / Pyrazole | stackexchange.com |

| Urea | Cyclocondensation | 1,3-Diketone | Pyrimidine derivative | researchgate.net |

| Urea/Hydrazine | Cyclization | Carbodiimide (B86325) | Triazolinone derivative | rsc.org |

Intermolecular and Intramolecular Rearrangements (e.g., Dimroth Rearrangement)

Rearrangements are common in nitrogen-rich heterocyclic systems, often driven by the formation of a more stable isomer. The Dimroth rearrangement is a prominent example, involving the transposition of endocyclic and exocyclic heteroatoms. wikipedia.orgnih.gov

The classical Dimroth rearrangement occurs in heterocycles like 1,2,3-triazoles or pyrimidines that have an amino or imino group at a position adjacent to a ring nitrogen. wikipedia.org The accepted mechanism involves a ring-opening and ring-closing (RORC) sequence. nih.gov For a triazolopyrimidine, the process typically includes protonation, opening of the triazole ring to form a linear intermediate, tautomerization, and subsequent ring-closure to form a more stable, rearranged isomeric system. nih.gov

In the context of tetrazole derivatives, similar rearrangements have been observed. For instance, the synthesis of 1-substituted 5-aminotetrazoles can sometimes yield isomeric products, with the distribution being dependent on reaction time, suggesting a rearrangement from a kinetic to a thermodynamic product. acs.org Studies on 5-aminotetrazole derivatives have documented such rearrangements. acs.org

For a molecule like this compound, a Dimroth-type rearrangement could theoretically occur if the exocyclic nitrogen of the urea or hydrazine moiety were to switch places with a nitrogen atom within the tetrazole ring. This would likely require acidic or basic conditions to facilitate the ring-opening of the tetrazole. Given that the structure contains a 5-aminotetrazole core (where the "amino" group is the urea), it fits the general substrate profile for such rearrangements. The process would likely proceed through a highly reactive, open-chain intermediate (such as a guanidinyl azide or similar species) before re-cyclizing to a more thermodynamically stable N-substituted tetrazole isomer.

Stability and Degradation Pathways (mechanistic focus)

The stability and degradation of this compound, a high-nitrogen content energetic material, are critical determinants of its storage, handling, and performance characteristics. While specific mechanistic studies on this exact compound are not extensively documented in publicly available literature, a comprehensive understanding of its stability and degradation can be inferred from the well-established chemistry of its constituent functional groups: the tetrazole ring, the urea linkage, and the hydrazine salt. The degradation of this compound is primarily driven by thermal and hydrolytic pressures, leading to a variety of decomposition products through complex reaction pathways.

The thermal decomposition of nitrogen-rich energetic salts, particularly those containing tetrazole rings, is a subject of significant research. researchgate.net For hydrazinium (B103819) salts, the initial step in thermal decomposition is often the dissociation of the salt into free hydrazine and the corresponding acid in the liquid phase. dtic.mil In the case of this compound, this would involve the release of hydrazine and the formation of 1-amino-3-(2H-tetrazol-5-yl)urea.

The subsequent degradation is then dictated by the thermal lability of these components. The tetrazole ring itself is known to undergo ring-opening reactions upon heating, typically leading to the extrusion of molecular nitrogen (N₂), a highly favorable process that contributes to the energetic nature of these compounds. researchgate.netresearchgate.net Theoretical studies on the thermal decomposition of 5-aminotetrazole, a related compound, indicate that N₂ elimination is a dominant unimolecular pathway. nsc.ru Another potential decomposition route for the tetrazole moiety is the elimination of hydrazoic acid (HN₃). nsc.ru

The urea linkage, -NH-CO-NH-, can also be a point of cleavage under thermal stress. This can lead to the formation of isocyanates and amines, which can further react with other decomposition intermediates. The presence of the hydrazine and amino groups introduces additional complexity, as these can undergo oxidation and radical reactions, especially in the presence of trace metals. nih.gov

Hydrolytic stability is another key consideration. The urea functional group is susceptible to hydrolysis, which is typically catalyzed by acidic or basic conditions. This process would involve the nucleophilic attack of water on the carbonyl carbon, leading to the cleavage of the C-N bond and the formation of 5-aminotetrazole, ammonia, and carbon dioxide. The general mechanism for the hydrolysis of hydrazones, which involves the formation of a carbinolamine intermediate, provides a plausible analogy for the breakdown of the urea linkage in this molecule. dtic.mil

Interactive Data Table: Thermal Decomposition Data of Related Tetrazole and Hydrazine Compounds

The following table presents thermal decomposition data for compounds structurally related to this compound, providing a comparative context for its expected thermal stability.

| Compound Name | Decomposition Temperature (Td, °C) | Notes |

| Hydrazinium salt of a tetrazine derivative | 133 | Rapid decomposition process observed. nih.gov |

| Ammonium salt of a tetrazine derivative | 188 | Melts before decomposition. nih.gov |

| 1-Hydroxytetrazole-5-hydrazide hydrazine salt | 232 | Exhibits high thermal stability. nih.gov |

| Hydrazinium 5-aminotetrazolate | Not specified, but noted for its stability | Extensive hydrogen bond network contributes to stability. bibliotekanauki.pl |

Molecular Interactions and Supramolecular Chemistry of 1 Amino 3 2h Tetrazol 5 Yl Urea;hydrazine

Hydrogen Bonding Networks in Crystalline and Solution States

The presence of multiple hydrogen bond donors (N-H groups in the urea (B33335), amino, hydrazine (B178648), and tetrazole moieties) and acceptors (the carbonyl oxygen of the urea and the nitrogen atoms of the tetrazole ring) in 1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine allows for the formation of extensive and robust hydrogen bonding networks. These networks are fundamental to the compound's structure in both the crystalline and solution phases.

In the solid state, molecules of similar tetrazole-containing compounds are known to be linked via a variety of hydrogen bonds, including O—H⋯O, N—H⋯O, and N—H⋯N interactions. researchgate.net For instance, in the crystal structure of 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol, molecules are linked to form ribbons which are then connected into a three-dimensional structure through further hydrogen bonding. researchgate.net It is highly probable that this compound would exhibit similar or even more complex hydrogen bonding motifs due to the additional urea and hydrazine functionalities. The urea group, in particular, is a powerful hydrogen bonding motif, capable of forming strong, directional interactions. In solution, especially in polar solvents, the compound would engage in extensive intermolecular hydrogen bonding with solvent molecules. unimi.itlibretexts.org Intramolecular hydrogen bonds are also a possibility, for example, between the tetrazole ring and the urea moiety, which could influence the molecule's conformation. nih.gov The acidity of the tetrazole N-H (pKa ≈ 4.9 for the parent tetrazole) and the basicity of the various nitrogen atoms are key factors governing these interactions. nih.govwikipedia.org

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor Group | Acceptor Group | Type of Interaction |

|---|---|---|

| Tetrazole N-H | Tetrazole N | Intermolecular |

| Tetrazole N-H | Urea C=O | Inter/Intramolecular |

| Urea N-H | Tetrazole N | Inter/Intramolecular |

| Urea N-H | Urea C=O | Intermolecular |

| Amino N-H | Tetrazole N | Intermolecular |

| Amino N-H | Urea C=O | Intermolecular |

| Hydrazine N-H | Tetrazole N | Intermolecular |

| Hydrazine N-H | Urea C=O | Intermolecular |

| Solvent (e.g., H₂O) O-H | Tetrazole N, Urea C=O | Solvation |

Coordination Chemistry: Tetrazoles as Ligands for Metal Complexes

The tetrazole ring is a versatile ligand in coordination chemistry, capable of coordinating to metal ions in various modes. unimi.it The deprotonated tetrazolate anion can utilize up to four of its nitrogen atoms to bridge multiple metal centers, leading to the formation of diverse and stable coordination polymers and metal-organic frameworks (MOFs). unimi.it The neutral tetrazole can also act as a monodentate or bridging ligand.

The coordination behavior of tetrazole ligands is influenced by several factors, including the nature of the metal ion, the substituents on the tetrazole ring, and the reaction conditions. acs.orgarkat-usa.org For instance, 2,5-disubstituted tetrazoles have been shown to form one-dimensional coordination polymers with copper(II), where the tetrazole ring coordinates to the metal center. acs.org In some cases, different ligands within the same complex can exhibit different coordination modes, such as one being monodentate while another acts as a bridge. acs.org The presence of other coordinating groups within the ligand, such as the urea and hydrazine moieties in this compound, could lead to chelation or more complex bridging behavior. The tetrazole moiety is known to be an effective metal chelator, in some cases mimicking the behavior of carboxylates. acs.org The versatility of tetrazole coordination has been exploited to construct complexes with interesting magnetic and catalytic properties. acs.orgrsc.org

Table 2: Common Coordination Modes of Tetrazole Ligands

| Coordination Mode | Description |

|---|---|

| Monodentate | The tetrazole ring binds to a single metal center through one of its nitrogen atoms. |

| Bidentate | The tetrazole ring chelates to a single metal center or bridges two metal centers using two nitrogen atoms. |

| Tridentate | The ligand coordinates to a metal center through three nitrogen atoms, often seen in more complex ligand systems. rsc.org |

Host-Guest Chemistry and Supramolecular Assemblies

Host-guest chemistry involves the non-covalent binding of a smaller "guest" molecule within the cavity or binding site of a larger "host" molecule or supramolecular assembly. libretexts.org The rich array of functional groups and interaction capabilities of this compound suggests its potential to participate in host-guest chemistry, either as a guest itself or as a building block for a host system.

The tetrazole ring, with its ability to form hydrogen bonds and act as a metal coordination site, can be a key component in the design of host molecules. For example, calixarenes functionalized with tetrazole units have been shown to act as hosts for anions. acs.org The urea group is also a well-known motif for anion recognition. Therefore, a larger supramolecular structure built from this compound units could potentially form a cavity capable of encapsulating small molecules or ions. Conversely, the relatively small size of this compound would allow it to act as a guest, fitting into the cavities of larger host molecules like cyclodextrins or porphyrin-based structures, where host-guest interactions would be stabilized by hydrogen bonding and other non-covalent forces. researchgate.netresearchgate.net The formation of such host-guest complexes can significantly alter the properties of the guest molecule, for instance, by enhancing its solubility or stability.

Structure Activity Relationship Sar Principles in 1 Amino 3 2h Tetrazol 5 Yl Urea;hydrazine Derivatives

Fundamental Concepts of Structure-Activity Relationships in Nitrogen-Rich Compounds

Nitrogen-containing compounds are integral to a vast array of pharmacologically active molecules, with nearly 75% of unique small-molecule drugs approved by the U.S. FDA featuring a nitrogen heterocycle. nih.gov The significance of nitrogen-rich compounds, such as those containing tetrazole and urea (B33335) moieties, stems from the unique properties imparted by the nitrogen atoms. Nitrogen's ability to form hydrogen bonds, act as a proton acceptor or donor, and participate in various intermolecular forces like dipole-dipole interactions and π-stacking is crucial for molecular recognition at biological targets. nih.gov

In the context of energetic materials, another field where nitrogen-rich compounds are prominent, SAR principles are applied to correlate molecular structure with properties like enthalpy of formation, density, and detonation performance. researchgate.netresearchgate.net The high nitrogen content in molecules like tetrazoles contributes to a high positive heat of formation, as the decomposition releases highly stable dinitrogen (N₂) gas, a thermodynamically favorable process. mdpi.comnih.gov

SAR studies on nitrogenous compounds investigate how the molecular framework and appended functional groups influence key properties. For instance, the arrangement and type of nitrogen-containing functional groups (e.g., nitro, amino, azido) and the heterocyclic core (e.g., tetrazole, triazole, tetrazine) directly impact the compound's energy content and stability. researchgate.netresearchgate.net The relationship between structure and function allows for the targeted design of new molecules with enhanced or specific properties, whether for medicinal applications or as advanced energetic materials. wikipedia.orgnih.gov

Influence of Substituent Effects on Chemical Behavior

The chemical behavior of a core molecular scaffold is significantly modulated by the electronic and steric properties of its substituents. Substituents can alter a molecule's reactivity, stability, and intermolecular interactions by donating or withdrawing electron density or by introducing steric hindrance. mdpi.comsapub.org

Electronic Effects: The nature of substituents on the tetrazole ring or the urea functional group in derivatives of 1-amino-3-(2H-tetrazol-5-yl)urea can profoundly influence the electron distribution across the molecule.

Electron-Withdrawing Groups (EWGs): Groups like nitro (–NO₂), cyano (–CN), or halo (–F, –Cl) decrease the electron density on the aromatic ring or heterocyclic system to which they are attached. In the context of tetrazole synthesis, EWGs on a nitrile precursor can enhance the rate of cycloaddition with an azide (B81097). nih.gov In terms of reactivity, EWGs can make adjacent protons more acidic and influence the nucleophilicity or electrophilicity of different parts of the molecule.

Electron-Donating Groups (EDGs): Groups such as alkyl (–CH₃), alkoxy (–OCH₃), or amino (–NH₂) increase electron density. EDGs are generally considered activating groups in electrophilic aromatic substitution reactions. youtube.com Their presence can enhance the nucleophilicity of the core structure.

The Hammett equation is a well-established tool used to quantify the electronic influence of substituents on a reaction's rate or equilibrium constant. mdpi.com Studies on various heterocyclic systems have shown good correlations between Hammett parameters and the observed chemical shifts in NMR spectroscopy, particularly for atoms in positions para to the substituent, confirming the transmission of electronic effects through the molecular framework. mdpi.com

Steric Effects: The size and spatial arrangement of substituents can hinder or facilitate chemical reactions. youtube.com Bulky groups, such as a tert-butyl group, can block access to a nearby reactive site, forcing a reaction to occur at a less sterically hindered position. youtube.com While electronic effects are often the primary driver of a reaction's outcome, steric effects can significantly influence the ratio of products formed. youtube.com For example, in functionalizing 5-substituted tetrazoles, the steric bulk of substituents can influence the regioselectivity, affecting the ratio of 1,5- and 2,5-disubstituted isomers produced. acs.org

The following table illustrates the general electronic effects of common substituents.

| Substituent | Formula | Electronic Effect |

| Nitro | –NO₂ | Strong Electron-Withdrawing |

| Cyano | –CN | Strong Electron-Withdrawing |

| Fluoro | –F | Moderate Electron-Withdrawing |

| Chloro | –Cl | Moderate Electron-Withdrawing |

| Methyl | –CH₃ | Weak Electron-Donating |

| Methoxy | –OCH₃ | Strong Electron-Donating |

| Amino | –NH₂ | Strong Electron-Donating |

Conformational Flexibility and its Impact on Molecular Functionality

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its function. nih.gov Conformational analysis involves studying the different spatial arrangements of atoms that can be achieved through rotation around single bonds. For derivatives of 1-amino-3-(2H-tetrazol-5-yl)urea, the linkages between the urea group and the tetrazole ring, as well as the bonds within the aminourea chain, allow for considerable rotational freedom.

In nitrogen-rich systems, conformational flexibility can also be influenced by tautomerism, where the molecule exists as a mixture of structural isomers that can readily interconvert. mdpi.com For 5-substituted tetrazoles, two tautomeric forms, 1H and 2H, can exist, with the 1H tautomer often being predominant in solution while the 2H form is more stable in the gas phase. nih.gov The specific tautomer present can affect the molecule's geometry and hydrogen bonding capabilities, thereby impacting its function. The conformation of substituents relative to the tetrazole ring plane is also a key factor; for instance, in 1,5-disubstituted tetrazoles, the substituent planes are often oriented nearly perpendicular to the tetrazole ring. nih.gov

The ability to adopt specific conformations is essential for biological activity, where a precise three-dimensional arrangement is often required for a molecule to fit into an enzyme's active site or a receptor's binding pocket. nih.gov

Bioisosteric Potential of Tetrazoles as Carboxylic Acid and Amide Surrogates in Related Scaffolds

Bioisosterism, the replacement of a functional group within a molecule with another group that retains similar physical or chemical properties, is a key strategy in medicinal chemistry. researchgate.net The 5-substituted 1H-tetrazole ring is one of the most well-known and widely used bioisosteres for the carboxylic acid group. tandfonline.comopenaccessjournals.com This is due to several key similarities:

Acidity: The pKa of the tetrazole proton is comparable to that of a carboxylic acid proton, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions. acs.org

Size and Geometry: The tetrazole ring is sterically similar to the carboxylic acid group and possesses a planar geometry. openaccessjournals.com

Electronic Properties: The delocalized negative charge of the tetrazolate anion is distributed over a larger surface area compared to a carboxylate, which can be favorable for ligand-protein interactions. acs.org

Replacing a carboxylic acid with a tetrazole can offer several advantages, including increased metabolic stability, as the tetrazole ring is resistant to many biological transformations that affect carboxylic acids. tandfonline.comresearchgate.net This substitution can also enhance lipophilicity and potentially improve bioavailability. tandfonline.comnih.gov Numerous FDA-approved drugs, such as the antihypertensives losartan (B1675146) and valsartan, incorporate a tetrazole ring as a carboxylic acid surrogate, demonstrating the success of this strategy. tandfonline.com

In addition to mimicking carboxylic acids, 1,5-disubstituted tetrazoles are recognized as effective surrogates for cis-amide bonds. nih.govbeilstein-journals.org While most peptide bonds exist in a trans conformation, a cis conformation is sometimes required for biological activity. The 1,5-disubstituted tetrazole ring can lock the substituents into a conformation that mimics the geometry of a cis-amide, making it a valuable tool in designing peptidomimetics. nih.govnih.gov This replacement can confer conformational rigidity and enhance metabolic stability compared to a natural peptide linkage. beilstein-journals.orgorganic-chemistry.org

The following table summarizes the key properties of tetrazoles as bioisosteres.

| Bioisosteric Replacement | Key Properties Mimicked | Advantages of Tetrazole Surrogate | Example Drug Class |

| Carboxylic Acid | Acidity (pKa), Planar Geometry, H-bonding | Increased metabolic stability, Enhanced lipophilicity, Improved bioavailability. tandfonline.comnih.gov | Antihypertensives (e.g., Losartan). tandfonline.com |

| cis-Amide Bond | Constrained cis geometry | Increased metabolic stability, Conformational rigidity. beilstein-journals.orgorganic-chemistry.org | Peptidomimetics. nih.gov |

Applications in Advanced Materials and Energetic Systems

High-Energy Density Materials (HEDM) and Propellant Formulations

The quest for high-energy density materials (HEDMs) is driven by the need for advanced explosives and propellants. dtic.mil The energy content of these materials is largely derived from their high positive heats of formation, which is a common feature of molecules rich in nitrogen-nitrogen bonds. dtic.mil

Nitrogen-Rich Compound Design Principles

The design of nitrogen-rich HEDMs is centered on maximizing nitrogen content to achieve a high heat of formation, as the decomposition to stable dinitrogen gas (N₂) is a highly exothermic process. dtic.milamazonaws.com A key strategy involves the use of heterocyclic cores, such as tetrazoles, which are inherently rich in nitrogen and possess a high degree of kinetic stability. dtic.milresearchgate.net The incorporation of energetic functional groups, such as amino and nitro groups, further enhances the energetic properties of these compounds. rsc.org

The introduction of extensive hydrogen bonding networks within the crystal structure of these materials is another critical design principle. These interactions contribute significantly to increasing the density and thermal stability of the energetic compounds. rsc.orgrsc.org For instance, the fusion of rings, as seen in some dinitropyrazole derivatives, can enhance molecular planarity and facilitate the formation of these stabilizing networks. rsc.orgresearchgate.net

Role of Tetrazole and Hydrazine (B178648) in Energetic Compound Stability and Performance

The tetrazole ring is a cornerstone in the design of many HEDMs. Its high nitrogen content and inherent thermal stability make it an ideal building block. dtic.milresearchgate.net The presence of the tetrazole moiety contributes to a high heat of formation, a desirable characteristic for energetic materials. researchgate.net Furthermore, the decomposition of tetrazole-based compounds produces environmentally benign nitrogen gas. researchgate.net

Research on nitrogen-rich salts based on 5-hydrazino-1H-tetrazole has shown that these compounds exhibit good thermal stability and, in some cases, detonation properties superior to those of conventional explosives like HMX. rsc.org The extensive hydrogen bonding in these salts is a key factor in their high density and stability. rsc.org

Gas Generators and Pyrotechnic Compositions

Tetrazole compounds are utilized as primary fuels in gas-generating pyrotechnic compositions, particularly for applications like automotive airbags. google.com The combustion of these compositions produces a sufficient volume of substantially non-toxic gases. google.com Anhydrous tetrazole compositions are noted for their stability and their tendency to form slag rather than particulate debris upon combustion, which is a significant advantage in airbag inflators. google.com

In such formulations, the tetrazole fuel typically comprises 10 to 50 percent by weight of the composition, with an oxidizer making up the remaining 50 to 90 percent. google.com The use of nitrogen-rich salts, such as lithium salts of tetrazole and bistetrazole, has been investigated for creating environmentally friendly pyrotechnics with specific color outputs. researchgate.net The high nitrogen content is desirable as it leads to the release of more N₂ gas during combustion. researchgate.net

Catalytic Applications of Tetrazole-Based Systems

The utility of tetrazole derivatives extends beyond energetic materials into the realm of catalysis, where they can act as ligands for metal centers or as components of heterogeneous catalysts. researchgate.net

Ligand Design for Metal Catalysis

The tetrazole group, with its multiple nitrogen atoms, possesses non-bonding electron pairs that make it an excellent ligand in coordination chemistry. researchgate.net Tetrazole-based ligands can be used to modify the reactivity and selectivity of metal centers in catalytic processes. researchgate.net For instance, coordination complexes of cobalt and nickel with a bifunctional tetrazole-carboxylate connector have demonstrated catalytic activity in oxidation reactions. scielo.brscielo.br The coordination environment of the metal centers, influenced by the tetrazole moiety, plays a crucial role in their catalytic performance. scielo.brscielo.br The ability of tetrazoles to form complexes with various metals, including copper, cobalt, zinc, and others, highlights their versatility in ligand design. google.com

Heterogeneous and Nanoparticle Catalysts in Related Syntheses

Nanomaterials have emerged as highly efficient catalysts for various organic transformations, including the synthesis of tetrazole derivatives. nih.gov Their high surface-area-to-volume ratio and the ease of surface modification contribute to their catalytic efficacy. nih.gov

Copper-immobilized heterogeneous nanocatalysts have been extensively used in the synthesis of tetrazoles, offering advantages such as high yields and recyclability. amerigoscientific.com Similarly, zinc oxide nanoparticles serve as efficient heterogeneous acid catalysts for the [3+2] cycloaddition reaction to produce 5-substituted-1H-tetrazoles. amerigoscientific.com The development of magnetic nanoparticles functionalized with catalytic species, such as copper or zinc complexes, allows for easy recovery and reuse of the catalyst. nih.govresearchgate.net These advancements point towards more sustainable and efficient methods for synthesizing tetrazole-based compounds. amerigoscientific.com

Emerging Applications in Materials Science

The chemical compound 1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine is a nitrogen-rich molecule that holds significant promise for applications in advanced materials and energetic systems. Its unique structure, combining a tetrazole ring with urea (B33335) and hydrazine moieties, results in a high nitrogen content and a propensity to release large volumes of gas upon decomposition, making it a subject of interest for materials scientists. researchgate.netwikipedia.org The exploration of this and similar compounds is driven by the ongoing search for next-generation materials with enhanced performance characteristics. nih.govrsc.org

Research into high-nitrogen compounds, particularly those containing the tetrazole heterocycle, has identified them as potential candidates for various applications, including as gas-generating agents and as building blocks for more complex energetic materials. researchgate.netuc.pt The presence of the urea and hydrazine functional groups in this compound is expected to further enhance these properties. Urea derivatives are known for their role in the synthesis of various functional materials, while hydrazine and its derivatives are well-established as energetic components. rsc.orgnih.gov

The primary emerging applications for this compound in materials science are centered on its use as a gas-generating agent in automotive airbag inflators and as a precursor for the synthesis of advanced high-nitrogen energetic materials. wikipedia.orggoogle.com

Detailed Research Findings

While specific research exclusively focused on this compound is limited, extensive studies on related tetrazole derivatives provide a strong basis for understanding its potential. The high nitrogen content is a key determinant of its energetic properties and its efficiency as a gas generant. nih.govresearchgate.net

The thermal decomposition of tetrazole-based compounds is a critical area of research, as it dictates their performance and stability. researchgate.netmdpi.com The decomposition of N-substituted tetrazoles often begins with the elimination of a nitrogen molecule from the tetrazole ring. researchgate.net The presence of amino and hydrazine groups can influence the decomposition pathway and the nature of the gaseous products.

The following table summarizes the key properties of related tetrazole compounds, which can be considered indicative of the expected characteristics of this compound.

| Property | 5-Aminotetrazole (B145819) | 5-Hydrazino-1H-tetrazole |

| Molecular Formula | CH₃N₅ | CH₄N₆ |

| Molar Mass ( g/mol ) | 85.07 | 100.08 |

| Nitrogen Content (%) | 82.3 | 83.9 |

| Decomposition Temp. (°C) | ~200 | 173.7–198.6 rsc.org |

| Key Application | Gas generant wikipedia.orguc.pt | Energetic material precursor rsc.org |

The synthesis of such high-nitrogen compounds often involves multi-step processes. For instance, the synthesis of tetrazole derivatives can be achieved through cycloaddition reactions. nih.gov The combination of a tetrazole with a urea moiety can be accomplished through various synthetic routes, often involving the reaction of an amine with an isocyanate or a phosgene (B1210022) derivative. nih.gov

Interactive Data Table: Comparative Properties of High-Nitrogen Compounds

The table below provides a comparative overview of the properties of several high-nitrogen compounds, highlighting the context in which this compound is being studied.

| Compound | Molecular Formula | Molar Mass (g/mol) | Nitrogen Content (%) | Decomposition Temperature (°C) | Primary Application |

|---|---|---|---|---|---|

| This compound (Predicted) | C₂H₇N₉O | 173.15 | ~72.8 | Not Available | Gas Generant, Energetic Material |

| 5-Aminotetrazole | CH₃N₅ | 85.07 | 82.3 | ~200 | Gas Generant wikipedia.orguc.pt |

| 5-Hydrazino-1H-tetrazole | CH₄N₆ | 100.08 | 83.9 | 173.7–198.6 rsc.org | Energetic Material rsc.org |

| RDX | C₃H₆N₆O₆ | 222.12 | 37.8 | 204 | Explosive |

| HMX | C₄H₈N₈O₈ | 296.16 | 37.8 | 280 | Explosive |

Future Research Directions and Challenges in 1 Amino 3 2h Tetrazol 5 Yl Urea;hydrazine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge in energetic materials science is the development of synthetic pathways that are not only efficient but also environmentally benign. diva-portal.orgdiva-portal.org Traditional syntheses often involve harsh conditions and toxic reagents, which is contrary to the principles of green chemistry. nih.gov For a compound like 1-amino-3-(2H-tetrazol-5-yl)urea, future research must prioritize cleaner and more sustainable manufacturing processes. rsc.org

The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and reagents, are paramount. nih.gov Research should focus on moving away from hazardous precursors and adopting greener alternatives. For instance, the [3+2] cycloaddition reaction is a common method for forming the tetrazole ring, but it often uses azides, which can be hazardous. researchgate.netacs.org Future methodologies could explore multicomponent reactions (MCRs), which offer a step- and atom-economical approach to complex molecules in a single pot, thereby reducing waste and energy consumption. bohrium.com An efficient conversion of carbonyl compounds or secondary amides into tetrazoles and ureas has been demonstrated using methods like microwave-assisted synthesis, which can significantly shorten reaction times and improve yields. researchgate.netrsc.org

The table below outlines potential sustainable synthetic strategies that could be explored for the synthesis of tetrazole-urea compounds.

| Synthetic Strategy | Description | Potential Advantages | Key Research Challenges |

|---|---|---|---|

| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave irradiation to rapidly heat the reaction mixture. | Reduced reaction times, higher yields, improved purity. researchgate.net | Scale-up feasibility, solvent choice, and thermal management of potentially explosive intermediates. |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form a complex product. bohrium.com | High atom economy, reduced waste, operational simplicity. bohrium.com | Discovery of a suitable MCR for the specific target scaffold, optimization of reaction conditions. |

| Solvent-Free or Aqueous Synthesis | Conducting reactions in water or without any solvent to reduce environmental impact. acs.org | Eliminates volatile organic compounds (VOCs), simplifies purification, lowers costs. | Poor solubility of nonpolar reactants, managing pH, and controlling side reactions. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch-wise process. | Enhanced safety for hazardous reactions, precise control over parameters, easy scale-up. | Initial setup cost, potential for channel clogging, reactor material compatibility. |

Advanced Spectroscopic and In-Situ Characterization Techniques

Understanding the relationship between the structure of an energetic material and its properties is fundamental to designing better compounds. For 1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine (B178648), this requires advanced characterization techniques that can probe its structure and behavior under operational conditions—a concept known as operando characterization. numberanalytics.com Static, ex-situ measurements are insufficient to capture the dynamic processes of synthesis, decomposition, or combustion.

Future research must employ a suite of in-situ techniques to monitor the material as it is formed or as it reacts. researchgate.net For example, time-resolved Raman and infrared (IR) spectroscopy can follow the chemical transformations during synthesis or thermal decomposition, identifying transient intermediates and reaction kinetics. youtube.com Ambient Pressure X-ray Photoelectron Spectroscopy (APXPS) and Scanning Tunneling Microscopy (AP-STM) can provide invaluable information on the surface chemistry and electronic structure of the material under realistic temperature and pressure environments, bridging the "pressure gap" often encountered in surface science. nih.gov These techniques allow researchers to observe surface restructuring, oxidation, and other processes as they happen. nih.gov

The application of these techniques could reveal critical information, such as the decomposition pathway, the role of the hydrazine salt in the initiation mechanism, and the nature of the final gaseous products.

Predictive Modeling and Machine Learning in Compound Design

The traditional trial-and-error approach to discovering new energetic materials is time-consuming, expensive, and hazardous. researchgate.net Predictive modeling and machine learning (ML) are emerging as transformative tools for accelerating materials design by establishing quantitative structure-property relationships (QSPR). nih.govresearchgate.netnih.gov These data-driven methods can predict the performance and sensitivity of a novel compound from its molecular structure alone, enabling high-throughput virtual screening of potential candidates. acs.orgnih.gov

For the 1-amino-3-(2H-tetrazol-5-yl)urea;hydrazine family, ML models could be developed to predict key properties for a range of derivatives. By training algorithms on datasets of known nitrogen-rich compounds, it becomes possible to forecast properties such as:

Density: A critical parameter for detonation performance. acs.orgnih.gov

Heat of Formation: Indicates the energy content of the molecule.

Thermal Stability (Decomposition Temperature): A key indicator of safety and stability. rsc.orgrsc.org

Impact Sensitivity: Predicts the material's susceptibility to initiation by shock or friction. researchgate.net

Graph neural networks (GNNs) are particularly promising as they can learn directly from the molecular topology, establishing a direct mapping between the structure and its properties with an accuracy that can surpass some time-consuming theoretical methods. nih.govacs.org The primary challenge lies in curating sufficiently large and accurate datasets for training, as experimental data for energetic materials is often scarce. researchgate.net Interpretable ML models can also provide scientific insights into the specific structural features that govern a material's behavior. researchgate.net

| Machine Learning Model | Predicted Property | Input Features (Descriptors) | Potential Impact on Research |

|---|---|---|---|